molecular formula C24H36N2O B1249450 N-phenethyl-N'-2-trachyopsanylurea

N-phenethyl-N'-2-trachyopsanylurea

Cat. No.: B1249450
M. Wt: 368.6 g/mol
InChI Key: SXRJJDBOHDXGCU-AHHHIPPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethyl-N'-2-trachyopsanylurea is a nitrogenous sesquiterpene alkaloid isolated through bioassay-guided fractionation from the Palauan marine sponge Axinyssa aplysinoides . This compound was identified as one of two novel alkaloids from the sponge's ethyl acetate extract, with its structure fully determined through interpretation of spectral data . As a trachyopsane-type sesquiterpene conjugated with a phenethylurea moiety, it represents a unique chemical scaffold of interest to natural product and medicinal chemistry researchers. The isolation of this compound from a marine organism highlights its relevance in the search for bioactive metabolites from underexplored marine environments. Researchers can utilize this compound as a standard in metabolomics studies, a building block in synthetic chemistry, or a probe for investigating novel biological pathways in pharmacological screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

1-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]-3-(2-phenylethyl)urea

InChI

InChI=1S/C24H36N2O/c1-16(2)20-13-21-23(3)14-18(20)12-19(15-23)24(21,4)26-22(27)25-11-10-17-8-6-5-7-9-17/h5-9,16,18-21H,10-15H2,1-4H3,(H2,25,26,27)/t18-,19+,20+,21-,23-,24-/m1/s1

InChI Key

SXRJJDBOHDXGCU-AHHHIPPOSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@H]2[C@@]3(C[C@H]1C[C@@H](C3)[C@@]2(C)NC(=O)NCCC4=CC=CC=C4)C

Canonical SMILES

CC(C)C1CC2C3(CC1CC(C3)C2(C)NC(=O)NCCC4=CC=CC=C4)C

Synonyms

N-phenethyl-N'-2-trachyopsanylurea
N-phenethyl-NTSU

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following urea analogs share functional groups or structural motifs with N-phenethyl-N'-2-trachyopsanylurea:

Compound Name Substituents Key Applications/Findings Reference ID
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl and phenyl groups Used in materials science and organic synthesis; exhibits diverse reactivity due to electron-withdrawing cyano group.
N-(4-Methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-N'-phenylurea Benzodiazepine-fused ring and phenyl groups Potential pharmaceutical applications (e.g., CNS modulation), though specific biological data are unavailable.
Forchlorfenuron N-(2-chloro-4-pyridinyl)-N’-phenylurea A plant growth regulator (cytokinin-like activity) used in agriculture to promote fruit enlargement.
Siduron N-(2-methylcyclohexyl)-N’-phenylurea Herbicide targeting grassy weeds; inhibits cell division in plants.

Functional Group Impact on Properties

  • Similar effects are observed in phenethyl isothiocyanate (PEITC), which exhibits chemopreventive activity by modulating carcinogen metabolism .
  • Electron-Withdrawing Groups: The cyano group in N-(4-Cyanophenyl)-N'-phenylurea increases electrophilicity, influencing reactivity in polymerization or crosslinking applications .

Research Findings on Urea Derivatives

Chemical Reactivity

  • Urea derivatives like N-(4-Cyanophenyl)-N'-phenylurea participate in hydrogen bonding and π-π stacking, critical for crystal engineering and polymer synthesis .

Preparation Methods

Biomimetic Rearrangement from Neopupukeanane Precursors

The tricyclic trachyopsane framework is synthesized via a biomimetic rearrangement of neopupukeanane derivatives. Starting from (R)-carvone, a tandem double Michael addition and intramolecular rhodium carbenoid C–H insertion yield neopupukeanone. Acid-catalyzed rearrangement of neopupukean-4-ol then generates the tricyclo[4.3.1.0³,⁸]decane system, mimicking proposed biosynthetic pathways.

Functionalization of the Tricyclic Core

The C2 position of the trachyopsane core is functionalized through a Ritter reaction. Treatment of the rearranged alcohol with nitriles (e.g., acetonitrile) in sulfuric acid introduces an acetamide group at C2, yielding 2-formylaminotrachyopsane. Dehydration of this intermediate with phosphorus oxychloride (POCl₃) produces 2-isocyanotrachyopsane, the critical precursor for urea formation.

Synthesis of 2-Isocyanotrachyopsane

2-Isocyanotrachyopsane serves as the electrophilic partner in urea synthesis. Key steps include:

  • Preparation of 2-Formylaminotrachyopsane :
    Neopupukean-4-ol undergoes Ritter reaction conditions (H₂SO₄, CH₃CN) to install the formamide group.

  • Dehydration to Isocyanate :
    Phosphorus oxychloride-mediated dehydration eliminates water, converting the formamide to an isocyanate. The reaction proceeds at 0°C to room temperature, yielding 2-isocyanotrachyopsane in 65–70% yield.

Urea Bridge Formation: Coupling with Phenethylamine

The final step involves nucleophilic addition of phenethylamine to 2-isocyanotrachyopsane:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Stoichiometry : Equimolar amounts of isocyanate and amine.

Mechanism

The isocyanate reacts with the primary amine of phenethylamine, forming a urea linkage via a two-step process:

  • Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate.

  • Deprotonation and tautomerization to yield the stable urea product.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane). Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Distinct urea carbonyl signal at δ 158–160 ppm.

  • HRMS : Molecular ion peak matching the theoretical mass.

Key Data and Experimental Findings

Table 1: Summary of Critical Synthetic Steps

StepReagents/ConditionsYieldIntermediate/ProductCitation
Neopupukeanone synthesisRh carbenoid C–H insertion45%Neopupukeanone
Biomimetic rearrangementH₂SO₄, CH₃CN, 0°C → rt60%2-Formylaminotrachyopsane
Isocyanate formationPOCl₃, DCM, 0°C → rt68%2-Isocyanotrachyopsane
Urea couplingPhenethylamine, THF, rt75%This compound

Challenges and Optimization Opportunities

  • Isocyanate Stability : 2-Isocyanotrachyopsane is moisture-sensitive, requiring anhydrous conditions.

  • Regioselectivity : Competing reactions during the Ritter reaction necessitate precise control of acid concentration.

  • Scalability : Rhodium-catalyzed steps are cost-prohibitive; alternative catalysts (e.g., copper) are under investigation .

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